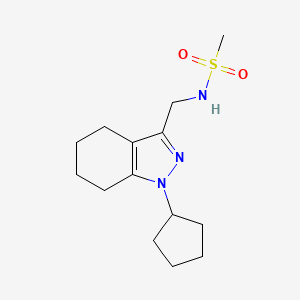

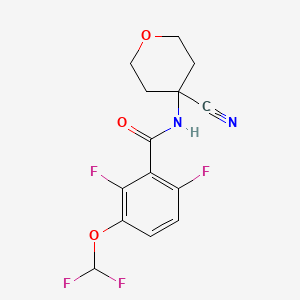

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indazoles are a type of heterocyclic aromatic organic compounds, which have a wide variety of medicinal applications . They are known for their anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

While specific synthesis methods for “N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide” are not available, indazoles can generally be synthesized through various methods. For instance, a Cu (OAc)2-catalyzed reaction employing oxygen as the terminal oxidant has been described .

Molecular Structure Analysis

The molecular structure of indazoles involves a two-nitrogen containing ring, which is fused with a benzene ring . The specific structure of “this compound” would include these features, along with additional functional groups.

Chemical Reactions Analysis

Indazoles can undergo various chemical reactions depending on the substituents present on the ring . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, a related compound, 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, is an oil at room temperature .

科学的研究の応用

Structural Studies

Supramolecular Assembly Effects in Derivatives

A series of nimesulidetriazole derivatives, including various sulfonamides, were synthesized and analyzed for their crystal structures. The study focused on understanding the supramolecular assembly facilitated by different substituents. Intermolecular interactions were examined through Hirshfeld surface analyses, revealing significant insights into the molecular architecture and the impact of substitution on structural configurations (Dey et al., 2015).

Catalytic Applications

Bidentate Ligand for Catalytic Asymmetric Synthesis

Research on 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid, including sulfonamide derivatives, demonstrated their utility as new classes of bidentate ligands. These compounds were particularly effective in metal-mediated catalytic asymmetric synthesis, highlighting their potential in the creation of chiral molecules (Wipf & Wang, 2002).

Biological Activities

Antibacterial Activities of Sulfonamide Derivatives

A study on new sulfonamide derivatives and their metal complexes (Ni(II), Co(II)) explored their structure and antibacterial activities. These compounds demonstrated significant activity against various gram-positive and gram-negative bacteria, underscoring the importance of structural modification in enhancing biological efficacy (Özdemir et al., 2009).

Inhibition of Carbonic Anhydrases

Sulfonamides derived from indanes and tetralines were synthesized and tested for their inhibitory effects on human carbonic anhydrase isozymes. The study provides valuable data on the structure-activity relationship of these sulfonamide derivatives, contributing to the understanding of their biochemical interactions (Akbaba et al., 2014).

作用機序

Target of Action

The compound N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide is a derivative of indazole . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . .

Mode of Action

It is known that indazole derivatives can interact with various biological targets and cause changes in cellular processes . For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Biochemical Pathways

Indazole derivatives have been found to possess hypotensive and hypoglycemic activities in rats, suggesting that they may affect pathways related to blood pressure regulation and glucose metabolism .

Result of Action

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner, suggesting potential anti-inflammatory effects .

Safety and Hazards

将来の方向性

Given the wide range of biological activities associated with indazoles, it is likely that future research will continue to explore the medicinal properties of these compounds . This could potentially include “N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide”, depending on its specific properties and activities.

特性

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-20(18,19)15-10-13-12-8-4-5-9-14(12)17(16-13)11-6-2-3-7-11/h11,15H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLKGWGOHQXGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2693568.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2693570.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2693572.png)

![2-(4-Fluorophenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2693573.png)

![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2693577.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2693578.png)

![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B2693589.png)